molecular formula C19H21N3O3 B5423921 1-(4-ETHOXYPHENYL)-5-OXO-N-[(PYRIDIN-4-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE

1-(4-ETHOXYPHENYL)-5-OXO-N-[(PYRIDIN-4-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE

Cat. No.: B5423921
M. Wt: 339.4 g/mol
InChI Key: DGOYZXJKVSCHBM-UHFFFAOYSA-N
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Description

1-(4-ETHOXYPHENYL)-5-OXO-N-[(PYRIDIN-4-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE is a heterocyclic compound that contains both pyridine and pyrrolidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHOXYPHENYL)-5-OXO-N-[(PYRIDIN-4-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE can be achieved through a multi-step process. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHOXYPHENYL)-5-OXO-N-[(PYRIDIN-4-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

1-(4-ETHOXYPHENYL)-5-OXO-N-[(PYRIDIN-4-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-ETHOXYPHENYL)-5-OXO-N-[(PYRIDIN-4-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The pyridine and pyrrolidine rings in the compound allow it to interact with proteins and enzymes, potentially inhibiting their function and leading to antimicrobial or antiviral effects .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-2-25-17-5-3-16(4-6-17)22-13-15(11-18(22)23)19(24)21-12-14-7-9-20-10-8-14/h3-10,15H,2,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOYZXJKVSCHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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